molecular formula C18H27Cl2NO B14000413 4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride CAS No. 6314-80-3

4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride

Cat. No.: B14000413
CAS No.: 6314-80-3
M. Wt: 344.3 g/mol
InChI Key: GVZGSMZLKHEHTK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a hexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used to study the interactions of piperidine derivatives with biological targets.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and chlorophenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

6314-80-3

Molecular Formula

C18H27Cl2NO

Molecular Weight

344.3 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-methyl-1-piperidin-1-ylhexan-3-one;hydrochloride

InChI

InChI=1S/C18H26ClNO.ClH/c1-14(2)18(15-6-8-16(19)9-7-15)17(21)10-13-20-11-4-3-5-12-20;/h6-9,14,18H,3-5,10-13H2,1-2H3;1H

InChI Key

GVZGSMZLKHEHTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)CCN2CCCCC2.Cl

Origin of Product

United States

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